molecular formula C16H11ClN4O4 B2715445 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896353-46-1

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Cat. No.: B2715445
CAS No.: 896353-46-1
M. Wt: 358.74
InChI Key: UAFRKGGKJIIBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, as well as a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide typically involves multiple steps:

    Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Phthalazinone Attachment: The phthalazinone moiety is attached through a nucleophilic substitution reaction, where the phthalazinone derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The phthalazinone moiety can undergo oxidation reactions to form different derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 2-chloro-5-amino-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized phthalazinone derivatives.

Scientific Research Applications

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Pathways: It can modulate cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitrobenzamide: Lacks the phthalazinone moiety, making it less complex.

    N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide: Lacks the chloro and nitro groups, which may alter its reactivity and applications.

Uniqueness

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (phthalazinone) groups makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

896353-46-1

Molecular Formula

C16H11ClN4O4

Molecular Weight

358.74

IUPAC Name

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H11ClN4O4/c17-13-6-5-9(21(24)25)7-12(13)15(22)18-8-14-10-3-1-2-4-11(10)16(23)20-19-14/h1-7H,8H2,(H,18,22)(H,20,23)

InChI Key

UAFRKGGKJIIBET-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.